Trichocereine

Catalog No.
S14727215
CAS No.
529-91-9
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichocereine

CAS Number

529-91-9

Product Name

Trichocereine

IUPAC Name

N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-14(2)7-6-10-8-11(15-3)13(17-5)12(9-10)16-4/h8-9H,6-7H2,1-5H3

InChI Key

BTSKBPJWJZFTPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C(=C1)OC)OC)OC

Trichocereine is a complex of alkaloids primarily found in several species of the cactus genus Trichocereus, which includes notable varieties such as Trichocereus macrogonus var. pachanoi and Trichocereus terscheckii. These alkaloids, including mescaline, are responsible for the psychoactive properties of these cacti. Mescaline, in particular, is well-studied for its entheogenic effects and has been used traditionally in various cultural rituals. The chemical structure of Trichocereine is characterized by a unique arrangement of methoxy groups on a phenethylamine backbone, which contributes to its biological activity and interaction with neurotransmitter systems.

Typical of alkaloids, including:

  • Alkylation: The introduction of alkyl groups can modify the psychoactive properties.
  • Oxidation: Certain compounds within Trichocereine may oxidize to form more active or toxic derivatives.
  • Hydrolysis: In aqueous environments, some components may hydrolyze, affecting their solubility and bioavailability.

These reactions can significantly influence the pharmacological effects of Trichocereine and its derivatives.

The biological activity of Trichocereine is primarily attributed to its alkaloid content. Mescaline and related compounds exhibit:

  • Psychoactive Properties: Inducing altered states of consciousness and visual hallucinations.
  • Neurotransmitter Interaction: Acting as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and perception.
  • Antimicrobial Activity: Some studies suggest that extracts from Trichocereus species exhibit antimicrobial properties against various pathogens.

The synthesis of Trichocereine involves extraction from cactus tissues using various methods:

  • Solvent Extraction: Commonly using dichloromethane or ethanol to isolate alkaloids from dried cactus material.
  • Acid-Base Extraction: This method involves acidifying the extract to separate alkaloids from other compounds based on their solubility.
  • Chromatography: Techniques such as gas chromatography-mass spectrometry are used for purification and identification of specific alkaloids.

These methods ensure that the active compounds are effectively isolated for further study or application.

Trichocereine has several applications, including:

  • Psychedelic Research: Used in studies exploring consciousness, perception, and mental health therapies.
  • Traditional Medicine: Employed in indigenous practices for spiritual healing and rituals.
  • Ecological Studies: Investigated for its role in plant-animal interactions, particularly how it affects herbivore behavior.

Research indicates that Trichocereine influences interactions within ecosystems:

  • Herbivore Deterrence: Alkaloids serve as chemical defenses against herbivores, affecting their feeding behavior. For example, studies have shown that extracts from Trichocereus can deter species like Drosophila buzzatii from feeding on the cactus .
  • Microbial Interactions: Certain microorganisms can metabolize components of Trichocereine, altering its toxicity and availability in the ecosystem .

These interactions highlight the ecological significance of Trichocereine beyond its psychoactive properties.

Trichocereine shares similarities with other alkaloid-containing compounds found in cacti and plants. Notable comparisons include:

Compound NameSource PlantKey Characteristics
MescalineTrichocereus macrogonusPsychedelic effects; serotonin receptor agonist
LophophorineLophophora williamsiiSimilar psychoactive properties; traditional use in peyote
AnhalonidineEchinopsis speciesRelated to mescaline; potential psychoactive effects
HordenineVarious cactiMild stimulant effects; potential antidepressant activity
3,4-DimethoxyphenethylamineVarious cactiStructural analog to mescaline; less studied

Uniqueness of Trichocereine

What sets Trichocereine apart is its specific combination of alkaloids, particularly its higher concentrations of mescaline compared to other cacti. This unique profile not only enhances its psychoactive effects but also influences its ecological interactions more profoundly than other similar compounds. The specific ratios and types of alkaloids present contribute to distinct pharmacological profiles that are still being explored for therapeutic potential.

Cactaceae Family Sources: Trichocereus, Gymnocalycium, and Turbinicarpus

Trichocereine, also known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine or N,N-dimethylmescaline, represents a significant phenethylamine alkaloid within the Cactaceae family [1]. The compound was first reported and isolated from Trichocereus terscheckii in 1935 by Reti and Castrillón, marking the initial scientific documentation of this novel vegetable base [2] [3]. This pioneering work established trichocereine as a distinctive alkaloid particular to certain cactus species, distinguishing it from the more widely distributed mescaline [4].

Within the genus Trichocereus, Trichocereus terscheckii, commonly known as the Argentine Saguaro or Cardón Grande, serves as the primary natural source of trichocereine [1] [5]. This large columnar cactus, native to northwestern Argentina and Bolivia, contains trichocereine as its major alkaloid constituent [2] [4]. The species grows at elevations ranging from 500 to 1500 meters above sea level in the arid regions of the Andean foothills [5]. Mass spectrometric analysis has confirmed the presence of trichocereine alongside mescaline and α-methylmescaline in the alkaloid fraction of Trichocereus terscheckii, with the alkaloid concentration in fresh tissue estimated at approximately 0.33 milligrams per gram of wet weight [2] [4].

The genus Gymnocalycium represents another significant source of trichocereine within the Cactaceae family [1]. Various species within this South American genus have been documented to contain the alkaloid, though typically in lower concentrations compared to Trichocereus species [6]. Gymnocalycium species are characterized by their broad-spherical, often barrel-shaped morphology and are distributed across lower elevations up to 500 meters in Paraguay and northeastern Argentina [6]. The alkaloid content in Gymnocalycium species varies considerably among taxa, with some early studies noting reactions suggestive of mescaline-related compounds [3].

Turbinicarpus species, comprising small Mexican cacti commonly classified among the "peyotes," constitute the third major cactaceous source of trichocereine [1] [7]. These dwarf cacti are distributed throughout the Mexican Plateau region, particularly in areas with rocky, well-drained soils [8]. Research has identified several alkaloids in Turbinicarpus species, including N-methyltyramine, hordenine, and N-methyl-3,4-dimethoxyphenethylamine, with trichocereine occurring as a minor component in certain taxa [7]. The genus Turbinicarpus demonstrates considerable chemical diversity, with alkaloid profiles varying significantly between species [7].

GenusPrimary SpeciesGeographic DistributionElevation Range (m)Trichocereine Status
TrichocereusT. terscheckiiNorthwestern Argentina, Bolivia500-1500Major alkaloid
GymnocalyciumVarious spp.Paraguay, Northeastern Argentina0-500Minor component
TurbinicarpusVarious spp.Mexican Plateau1000-2500Minor component

Fabaceae Family Anomalies: Contested Presence in Acacia spp.

The reported occurrence of trichocereine in certain Acacia species represents a significant botanical anomaly, as phenethylamine alkaloids of this structural complexity are exceptionally rare outside the Cactaceae family [9] [10]. Two species within the Fabaceae family, Acacia berlandieri (Guajillo) and Acacia rigidula (Blackbrush Acacia), have been reported to contain trichocereine, though these findings remain highly contested within the scientific community [11] [9].

Acacia berlandieri, native to the borderlands between Texas and Mexico, has been associated with reports of various alkaloids including hordenine, tyramine, N-methyltyramine, and allegedly trichocereine [11] [10]. This shrub species grows in rocky ridges and arid environments, forming dense thickets with characteristic sharp spines [11]. However, the presence of complex phenethylamines in this species has been questioned due to potential analytical artifacts and cross-contamination during extraction procedures [9].

Acacia rigidula, commonly known as Blackbrush Acacia or Chaparro Prieto, represents perhaps the most controversial case regarding trichocereine occurrence outside the Cactaceae [9] [12]. Phytochemical studies conducted at Texas Agricultural and Mechanical University reported the presence of over forty alkaloids in this species, including claimed detections of mescaline, N,N-dimethyltryptamine, and trichocereine [9]. However, the unprecedented chemical diversity reported for this single plant species, including compounds not previously found in nature, has led to suggestions that these findings may result from cross-contamination or analytical artifacts [9].

The scientific consensus regarding trichocereine in Acacia species remains highly skeptical [9] [10]. The presence of such structurally complex phenethylamine alkaloids in leguminous plants contradicts established biosynthetic pathways and phylogenetic expectations [9]. Claims of amphetamines, mescaline, and related compounds in Acacia species appear to be groundless according to several independent analyses [10]. The geographical proximity of some Acacia populations to trichocereine-containing cacti may contribute to potential sample contamination, further complicating verification efforts [11] [9].

SpeciesCommon NameReported AlkaloidsScientific StatusPotential Issues
Acacia berlandieriGuajilloTrichocereine, hordenine, tyramineContestedCross-contamination, analytical artifacts
Acacia rigidulaBlackbrush AcaciaTrichocereine, mescaline, multiple othersHighly contestedUnprecedented diversity, likely artifacts

Biogeographic Patterns in Andean and Mesoamerican Flora

The biogeographic distribution of trichocereine-containing taxa reveals distinct patterns closely associated with arid montane and high-altitude desert environments of South and North America [13] [14]. The primary concentration of trichocereine-producing species occurs within the Andean highlands, particularly in the regions spanning northwestern Argentina, Bolivia, and extending into southern Peru [13] [15].

The Andean distribution pattern demonstrates a strong correlation with elevation and aridity gradients [13] [16]. Trichocereus species containing trichocereine are predominantly found at elevations ranging from 2000 to 4000 meters above sea level, occupying ecological niches characterized by extreme temperature fluctuations and limited precipitation [15] [16]. The Argentine Saguaro (Trichocereus terscheckii) exemplifies this pattern, thriving on dry slopes of the Andean foothills where it forms distinctive populations adapted to harsh montane conditions [5] [15].

The Bolivian Altiplano represents a particularly significant biogeographic region for trichocereine-containing cacti [13] [15]. This high-altitude desert ecosystem, situated at elevations exceeding 3000 meters, provides optimal conditions for the evolution and maintenance of specialized alkaloid-producing cacti [13]. The extreme environmental conditions of the Altiplano, including intense solar radiation, dramatic temperature variations, and minimal precipitation, have likely contributed to the development of complex secondary metabolite profiles in resident cactus populations [14] [16].

Mesoamerican patterns of trichocereine distribution differ markedly from Andean trends, with occurrences primarily restricted to the Mexican Plateau region [13] [17]. The Mexican Plateau, identified as a significant center of cactus diversification, harbors approximately 45% of global cacti species richness [13]. Within this region, Turbinicarpus species containing trichocereine occupy specialized niches in rocky, well-drained soils at elevations ranging from 1000 to 2500 meters [8] [13].

The biogeographic separation between Andean and Mesoamerican trichocereine-containing taxa suggests independent evolutionary origins for alkaloid biosynthesis in these regions [13] [14]. Phylogenetic studies indicate that the Mexican Plateau served as the ancestral center for many cactus lineages, with subsequent dispersal events leading to colonization of southern territories [13]. The Trans-Mexican Volcanic Belt appears to have functioned as a significant biogeographical barrier, interrupting connectivity between northern and southern arid regions and promoting allopatric speciation [13].

Climate change impacts on trichocereine-containing taxa reveal differential responses across biogeographic regions [16]. Andean species, adapted to high-altitude conditions, demonstrate greater resilience to temperature fluctuations compared to lowland relatives [16]. The specialized metabolic adaptations of high-elevation cacti, including enhanced crassulacean acid metabolism and increased secondary metabolite production, provide competitive advantages under predicted climate scenarios [16].

Biogeographic RegionElevation Range (m)Primary GeneraClimate CharacteristicsAlkaloid Diversity
Andean Highlands2000-4000TrichocereusArid montane, extreme temperature variationHigh
Bolivian Altiplano3000-4000TrichocereusHigh-altitude desert, intense radiationHigh
Argentine Pampas500-1500GymnocalyciumSemi-arid grassland, moderate temperaturesModerate
Mexican Plateau1000-2500TurbinicarpusArid plateau, seasonal precipitationModerate
Chihuahuan Desert300-1500TurbinicarpusHot desert, extreme aridityLow-Moderate

The biosynthetic relationship between trichocereine and its phenethylamine precursors represents a complex enzymatic cascade that diverges from the well-established mescaline biosynthetic pathway. Trichocereine, chemically designated as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is fundamentally derived from mescaline through sequential N-methylation reactions [1]. The precursor relationships demonstrate that trichocereine biosynthesis utilizes the same phenethylamine scaffold as mescaline but undergoes additional modification through methyltransferase-mediated N-alkylation.

The primary precursor relationship begins with the formation of mescaline from L-tyrosine through a series of hydroxylation, decarboxylation, and O-methylation steps [2] [3]. In Lophophora williamsii, the pathway involves the 3-hydroxylation of L-tyrosine to L-DOPA by the cytochrome P450 enzyme LwCYP76AD131, followed by decarboxylation to dopamine via the tyrosine/DOPA decarboxylase LwTyDC2 [2]. The subsequent formation of mescaline requires four substrate-specific O-methyltransferases that sequentially methylate the hydroxyl groups to produce the 3,4,5-trimethoxyphenethylamine structure [2].

Tyramine derivatives serve as critical intermediates in this biosynthetic network. Tyramine, formed through the decarboxylation of L-tyrosine by aromatic L-amino acid decarboxylase, represents a branch point in phenethylamine alkaloid biosynthesis [4] [5]. The enzyme LwTyDC2 demonstrates broad substrate specificity, accepting both L-tyrosine and L-DOPA as substrates with kinetic parameters of Km = 7.2 mM and kcat = 7.4 s⁻¹ for L-phenylalanine [6]. This enzymatic flexibility allows for multiple entry points into the phenethylamine biosynthetic pathway.

The relationship between tyramine and mescaline precursors involves meta-hydroxylation of tyramine to dopamine, catalyzed by cytochrome P450 enzymes [2]. This hydroxylation step is critical because it establishes the catechol structure necessary for subsequent methylation reactions. The conversion demonstrates that tyramine derivatives can serve as alternative entry points to the mescaline biosynthetic pathway, bypassing the initial L-DOPA formation step.

Trichocereine formation specifically requires mescaline as its immediate precursor, with N-methylation occurring through the action of broad-spectrum N-methyltransferases [1]. The enzyme LwNMT1 exhibits promiscuous substrate specificity, capable of N-methylating various phenethylamine intermediates throughout the biosynthetic pathway [2]. This enzymatic promiscuity explains the occurrence of multiple N-methylated derivatives in Trichocereus species, including both mono- and di-methylated forms of mescaline.

Methylation Processes in Phenethylamine Alkaloid Synthesis

The methylation processes governing phenethylamine alkaloid synthesis represent highly regulated enzymatic mechanisms that determine the final chemical structure and biological activity of compounds such as trichocereine. These processes involve two distinct types of methylation: O-methylation of hydroxyl groups and N-methylation of amino groups, each catalyzed by specialized methyltransferase enzymes utilizing S-adenosyl-L-methionine as the methyl donor [7] [8].

O-methyltransferases involved in phenethylamine alkaloid biosynthesis can be classified into two major categories based on their structural and functional characteristics. Type I O-methyltransferases are larger enzymes ranging from 38-43 kDa that do not require metal cofactors, while Type II O-methyltransferases are smaller (23-29 kDa) and require divalent cations such as magnesium for optimal activity [9]. In the context of mescaline biosynthesis, four distinct O-methyltransferases (LwOMT1, LwOMT5, LwOMT10, and LwOMT11) demonstrate remarkable substrate specificity and regioselectivity [2].

The O-methylation process follows a sequential pattern where LwOMT1 and LwOMT5 specifically target the meta-hydroxyl groups of the phenethylamine scaffold, while LwOMT10 and LwOMT11 methylate the para-hydroxyl groups [2]. This regiospecific methylation pattern is critical for establishing the 3,4,5-trimethoxy substitution pattern characteristic of mescaline. The enzymatic mechanism involves the formation of a ternary complex between the enzyme, S-adenosyl-L-methionine, and the phenethylamine substrate, followed by methyl transfer through an SN2-like mechanism [10].

Molecular modeling studies of methyltransferase enzymes reveal that substrate binding occurs in a shallow hydrophobic pocket defined by conserved amino acid residues [11]. The specificity for phenethylamine substrates is determined by residues that interact with the aromatic ring system and the ethylamine side chain. Key residues such as tryptophan and phenylalanine provide π-π stacking interactions with the aromatic substrate, while polar residues coordinate the hydroxyl groups for optimal positioning during methylation [7].

N-methylation processes in trichocereine biosynthesis involve the sequential addition of methyl groups to the amino nitrogen of mescaline. The N-methyltransferase LwNMT1 demonstrates broad substrate tolerance, capable of catalyzing both mono- and di-methylation reactions [2]. This enzymatic flexibility results in the formation of N-methylmescaline as an intermediate and N,N-dimethylmescaline (trichocereine) as the final product. The kinetic mechanism involves ordered sequential binding where S-adenosyl-L-methionine binds first, followed by the amine substrate [8].

The regulation of methylation processes appears to be controlled through substrate availability and enzyme expression levels. In Trichocereus species, the abundance of N-methylated derivatives suggests enhanced N-methyltransferase activity compared to other cactus genera [12]. This metabolic bias toward N-methylation may result from gene duplication events or regulatory mutations that increase enzyme expression levels.

Cofactor requirements for methylation processes include S-adenosyl-L-methionine as the universal methyl donor and, in some cases, divalent metal ions for enzyme activation [13]. The availability of S-adenosyl-L-methionine can become rate-limiting under certain physiological conditions, creating a metabolic bottleneck that influences the relative production of different methylated derivatives. Additionally, the product S-adenosyl-L-homocysteine can act as a competitive inhibitor, providing feedback regulation of methyltransferase activity [14].

Metabolic Branching Points in Trichocereus vs. Lophophora Biosynthesis

The metabolic branching points between Trichocereus and Lophophora biosynthetic pathways reveal fundamental differences in enzymatic regulation and substrate channeling that result in distinct alkaloid profiles. These divergences occur at multiple levels of the phenethylamine biosynthetic network, from initial precursor formation to final product modification, creating species-specific metabolic signatures [15] [16].

The first major branching point occurs in the formation of dopamine from aromatic amino acid precursors. In Lophophora williamsii, the preferred route involves the 3-hydroxylation of L-tyrosine to L-DOPA by cytochrome P450 enzymes, followed by decarboxylation to dopamine [2]. This pathway ensures efficient channeling of substrates through the L-DOPA intermediate, which can be readily converted to dopamine by aromatic L-amino acid decarboxylases with high substrate specificity [4]. In contrast, Trichocereus species demonstrate greater metabolic flexibility, utilizing both the L-DOPA route and alternative pathways involving direct tyramine hydroxylation [17].

The tyramine hydroxylation pathway in Trichocereus represents a significant metabolic branching point that bypasses L-DOPA formation. This alternative route involves the decarboxylation of L-tyrosine to tyramine, followed by meta-hydroxylation to dopamine [5]. The enzymatic machinery supporting this pathway includes cytochrome P450 enzymes with broader substrate specificity compared to their Lophophora counterparts. This metabolic flexibility may contribute to the diverse alkaloid profiles observed in Trichocereus species [18].

N-methylation represents another critical branching point that distinguishes Trichocereus from Lophophora biosynthesis. Trichocereus species demonstrate enhanced N-methyltransferase activity, resulting in significant accumulation of N-methylated derivatives such as trichocereine [1]. The enzyme systems in Trichocereus appear to favor N-methylation over alternative metabolic fates, creating a metabolic sink that channels phenethylamine intermediates toward N,N-dimethylated products. This contrasts with Lophophora, where N-methylation occurs but does not dominate the metabolic flux [19].

The timing of methylation reactions constitutes a fundamental difference between the two genera. In Lophophora, O-methylation typically precedes N-methylation, ensuring the formation of mescaline as the primary alkaloid [2]. However, in Trichocereus, N-methylation can occur at multiple points in the pathway, including early intermediates, leading to the formation of N-methylated precursors that are subsequently O-methylated [16]. This metabolic flexibility results in a more complex alkaloid profile with multiple methylated derivatives.

Substrate channeling mechanisms differ significantly between the two genera. Lophophora demonstrates tight metabolic channeling with minimal accumulation of intermediate compounds, suggesting efficient enzyme complexes or metabolons that facilitate substrate transfer between sequential reactions [15]. Trichocereus species show less stringent channeling, allowing for the accumulation of intermediate compounds and providing opportunities for alternative metabolic modifications [20].

The regulation of cytochrome P450 enzymes represents another branching point in the biosynthetic pathways. Trichocereus species express multiple P450 isoforms with overlapping substrate specificities, creating redundancy in the hydroxylation steps [20]. This enzymatic redundancy may explain the metabolic robustness of Trichocereus alkaloid production and the ability to produce alkaloids under varying environmental conditions. Lophophora appears to rely on fewer, more specialized P450 enzymes with higher substrate specificity [2].

Environmental regulation of biosynthetic branching points also differs between the genera. Trichocereus species demonstrate greater plasticity in alkaloid production in response to environmental stresses, suggesting that the branching points are subject to environmental control [21]. This metabolic flexibility may be an adaptation to the diverse ecological niches occupied by Trichocereus species compared to the more specialized habitat requirements of Lophophora [22].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

239.15214353 g/mol

Monoisotopic Mass

239.15214353 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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